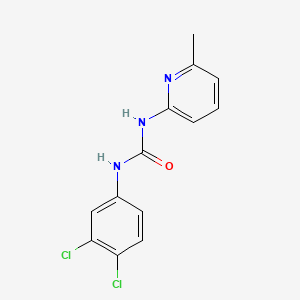

![molecular formula C11H12N4S B5537784 6-methyl-N-phenyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B5537784.png)

6-methyl-N-phenyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The interest in compounds featuring pyrazolo, thiadiazole, and amine groups stems from their diverse pharmacological activities and potential applications in material science. These compounds often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties, due to their unique structural features.

Synthesis Analysis

The synthesis of such compounds typically involves multicomponent reactions, facilitating the incorporation of various substituents into the thiadiazole core. For instance, a one-pot, atom-economical multicomponent approach has been used to synthesize 3-phenyl-1-(6-phenyl-7H-[1,2,4] triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5-amines, showcasing the efficiency of synthesizing complex molecules with desired functionalities (Sujatha et al., 2018).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and density functional theory (DFT) calculations, is crucial for understanding the geometry, stability, and electronic properties of these compounds. The negative values of HOMO and LUMO energies indicate stability, with electronic transitions primarily associated with π⋯π transitions (Dani et al., 2013).

科学的研究の応用

Synthesis and Antimicrobial Activity

A study by Reddy et al. (2010) discusses the synthesis of a new series of triazolo[3,4-b][1,3,4]thiadiazoles, which include compounds related to the chemical structure , showing potent antimicrobial activity against various bacterial and fungal strains. These compounds, with specific substituents, demonstrated marked inhibition nearly equal to standard treatments, highlighting their significance in antimicrobial research (Reddy, Sanjeeva Rao, Rajesh Kumar, & Nagaraj, 2010).

Anti-inflammatory Applications

Bhati and Kumar (2008) synthesized new derivatives that exhibit promising anti-inflammatory properties. The study presents compounds that were assessed for their anti-inflammatory, ulcerogenic, and analgesic activities, with some showing superior activity and lesser ulcerogenic effects compared to known drugs. This indicates potential applications in developing new anti-inflammatory treatments (Bhati & Kumar, 2008).

Anticorrosive Properties

Kaya et al. (2016) explored the corrosion inhibition performance of thiadiazole derivatives against the corrosion of iron, using density functional theory (DFT) calculations and molecular dynamics simulations. This research sheds light on the potential application of such compounds in protecting metals against corrosion, providing insights into their interactions with metal surfaces and stability (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Synthesis Techniques

The facile synthesis and characterization of novel derivatives incorporating both benzofuran and pyrazole moieties were reported by Idrees, Kola, and Siddiqui (2019). This study emphasizes the importance of efficient synthesis techniques and highlights the compounds' promising antimicrobial activities when compared with the standard drug Chloramphenicol (Idrees, Kola, & Siddiqui, 2019).

Spectral and Structural Studies

Research by Dani et al. (2013) on the synthesis, spectral analysis, and DFT studies of 1,3,4-thiadiazole derivatives provides valuable insights into their structural stability and potential applications. The study highlights the importance of understanding the electronic and geometrical parameters of these compounds for their further application in various fields (Dani, Bharty, Kushawaha, Paswan, Prakash, Singh, & Singh, 2013).

特性

IUPAC Name |

6-methyl-N-phenyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4S/c1-8-7-10-13-11(16-15(10)14-8)12-9-5-3-2-4-6-9/h2-7,11-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUDNJWCIFKAFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1)NC(S2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-N-phenyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537709.png)

![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-methylpropanamide](/img/structure/B5537724.png)

![1-(2,3-dihydro-1H-inden-2-yl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5537733.png)

![2-fluoro-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5537740.png)

![1-{4-[2-(3-amino-1-azepanyl)-2-oxoethyl]phenyl}-2-imidazolidinone hydrochloride](/img/structure/B5537746.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5537749.png)

![1-{1-[2-(1-cyclohexen-1-yl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5537762.png)

![{4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5537766.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5537787.png)

![(3aR*,6S*)-N-methyl-2-(3-methylbenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5537793.png)

![4-[(4-ethoxy-3-methoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5537802.png)